An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 3-Amino-5-chloro-2-methoxyphenyl benzoate. This molecule, possessing a unique combination of functional groups including an amine, a chloro substituent, a methoxy group, and a benzoate ester, holds potential as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but the scientific reasoning behind the proposed methodologies.
Introduction: The Significance of Substituted Phenyl Benzoates
Substituted phenyl benzoates are a class of organic compounds that have garnered significant interest in various scientific fields, particularly in drug discovery and development. The arrangement of different functional groups on the phenyl and benzoate moieties can lead to a diverse range of biological activities. The interplay of electronic and steric effects of these substituents can modulate the molecule's interaction with biological targets. The target of this guide, 3-Amino-5-chloro-2-methoxyphenyl benzoate, is a trifunctionalized aromatic compound. The presence of an amino group offers a site for further derivatization, the chloro group can influence lipophilicity and metabolic stability, and the methoxy and benzoate groups can participate in hydrogen bonding and π-stacking interactions, respectively. These features make it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications.
Proposed Synthetic Pathway: A Strategic Approach
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable aminophenol precursor. The key transformations would involve the protection of the reactive amino group, followed by esterification of the hydroxyl group, and subsequent methylation and chlorination. The order of these steps is crucial to avoid unwanted side reactions.
Caption: Retrosynthetic analysis of 3-Amino-5-chloro-2-methoxyphenyl benzoate.
Step-by-Step Synthesis
The proposed forward synthesis involves a five-step sequence starting from the commercially available 3-aminophenol.
Step 1: Protection of the Amino Group
The amino group of 3-aminophenol is highly nucleophilic and would react with benzoyl chloride in the subsequent esterification step. To ensure selective O-acylation, the amino group must be protected. Acetylation with acetic anhydride is a robust and economical choice for this purpose.
Step 2: Esterification of the Phenolic Hydroxyl Group
The protected N-acetyl-3-aminophenol is then subjected to esterification. The Schotten-Baumann reaction, which employs an acid chloride (benzoyl chloride) in the presence of an aqueous base (like sodium hydroxide), is a classic and effective method for this transformation.[1][2][3][4] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
Step 3: Methylation of the Hydroxyl Group
The phenolic hydroxyl group of the newly formed ester is then methylated. The Williamson ether synthesis is a suitable method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide.[5][6][7][8]
Step 4: Regioselective Chlorination
The introduction of a chlorine atom at the 5-position of the aromatic ring is achieved through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings. The directing effects of the amino (now acetamido) and methoxy groups will favor substitution at the ortho and para positions. The position para to the methoxy group and ortho to the acetamido group (C5) is sterically accessible and electronically activated, making it the most likely site of chlorination.
Step 5: Deprotection of the Amino Group
The final step is the removal of the acetyl protecting group to unveil the free amino group. This can be achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis with hydrochloric acid is a common and effective method for the deprotection of N-acetyl groups.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.[9][10][11][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminophenol | 99% | Sigma-Aldrich |
| Acetic Anhydride | ACS reagent | Fisher Scientific |
| Sodium Acetate | Anhydrous, 99% | Alfa Aesar |
| Benzoyl Chloride | 99% | Acros Organics |
| Sodium Hydroxide | Pellets, 97% | VWR |
| Dichloromethane | HPLC grade | J.T.Baker |
| Dimethyl Sulfate | 99% | Merck |
| Potassium Carbonate | Anhydrous | EMD Millipore |
| Acetone | ACS reagent | Macron |
| N-Chlorosuccinimide | 98% | TCI |
| Acetonitrile | Anhydrous | EMD Millipore |
| Hydrochloric Acid | Concentrated, 37% | BDH |
| Ethanol | 200 proof | Decon Labs |
Synthesis of N-(3-hydroxyphenyl)acetamide (Intermediate 4)
-
In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 100 mL of water containing 13.6 g (0.1 mol) of sodium acetate.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Synthesis of 3-acetamidophenyl benzoate (Intermediate 3)
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of N-(3-hydroxyphenyl)acetamide in 150 mL of 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 14.1 mL (0.12 mol) of benzoyl chloride dropwise through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
The solid product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetamidophenyl benzoate.
Synthesis of 3-acetamido-2-methoxyphenyl benzoate (Intermediate 2)
-
To a solution of 25.5 g (0.1 mol) of 3-acetamidophenyl benzoate in 200 mL of acetone in a 500 mL round-bottom flask, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 11.3 mL (0.12 mol) of dimethyl sulfate dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.
Synthesis of 3-acetamido-5-chloro-2-methoxyphenyl benzoate (Intermediate 1)
-
Dissolve 26.9 g (0.1 mol) of 3-acetamido-2-methoxyphenyl benzoate in 250 mL of acetonitrile in a 500 mL flask protected from light.
-
Add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 5% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane).
Synthesis of 3-Amino-5-chloro-2-methoxyphenyl benzoate (Target Compound)
-
In a 250 mL round-bottom flask, suspend 30.4 g (0.1 mol) of 3-acetamido-5-chloro-2-methoxyphenyl benzoate in 100 mL of ethanol.
-
Add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate
A battery of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.
-
Aromatic Protons: The protons on the substituted phenyl ring and the benzoate ring will appear in the aromatic region (δ 6.5-8.0 ppm).[14] The two protons on the trisubstituted ring are expected to appear as doublets due to meta-coupling. The protons of the benzoate group will show characteristic multiplets.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.
-
Amine Protons: A broad singlet for the two amine protons will be present, and its chemical shift will be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: The carbons of the two aromatic rings will resonate in the δ 110-160 ppm region.[14] The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.
-
Ester Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.
| Predicted Spectroscopic Data | |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.1-7.4 (m, 5H, Ar-H of benzoate), 7.2 (d, J = 2.5 Hz, 1H, Ar-H), 6.8 (d, J = 2.5 Hz, 1H, Ar-H), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 166.0 (C=O), 150.0, 145.0, 133.0, 130.0, 129.5, 128.5, 125.0, 120.0, 115.0, 110.0 (Ar-C), 56.0 (OCH₃). |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1720 (C=O stretch), 1600, 1480 (Ar C=C stretch), 1250 (C-O stretch), 1100 (C-O-C stretch), 800 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z (%): 277/279 (M⁺/M⁺+2, isotopic pattern for Cl), 105 (benzoyl cation), 172/174 (M⁺ - benzoyl). |
| Elemental Analysis | Calculated for C₁₄H₁₂ClNO₃: C, 60.55; H, 4.36; N, 5.04; Cl, 12.77. Found: C, ±0.4; H, ±0.4; N, ±0.4; Cl, ±0.4. |
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups.
-
N-H Stretching: Two sharp to medium bands in the region of 3450-3300 cm⁻¹ will confirm the presence of the primary amine.[15][16]
-
C=O Stretching: A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretching: Bands in the region of 1300-1000 cm⁻¹ will correspond to the C-O stretching of the ester and the aryl ether.
-
Aromatic C-H and C=C Stretching: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, will indicate the presence of the aromatic rings.[17]
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, will suggest the presence of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 277. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 279 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[18][19]
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to a benzoyl cation (m/z 105) and a fragment corresponding to the substituted aminophenol radical cation.
Elemental Analysis
Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the purified compound. The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₄H₁₂ClNO₃.
Conclusion
This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of 3-Amino-5-chloro-2-methoxyphenyl benzoate. The proposed multi-step synthesis is designed for efficiency and selectivity, incorporating well-established organic reactions. The detailed characterization plan, employing a suite of modern analytical techniques, provides a comprehensive framework for confirming the structure and purity of this novel compound. This guide serves as a valuable resource for researchers engaged in the design and synthesis of new molecular entities for potential applications in drug discovery and materials science.
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